As1940477 hydrobromide

Overview

Description

AS1940477 Hydrobromide is a monoclonal antibody that binds to the extracellular domain of the human TNF-α receptor . It inhibits TNF-α activity by blocking its interaction with the receptor . It is also a p38 mitogen-activated protein kinase (MAPK) inhibitor .

Molecular Structure Analysis

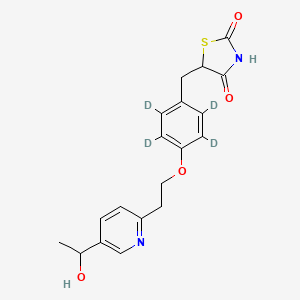

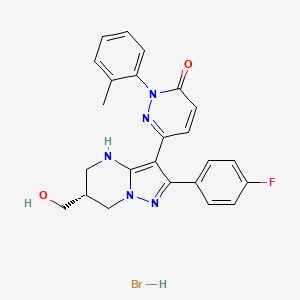

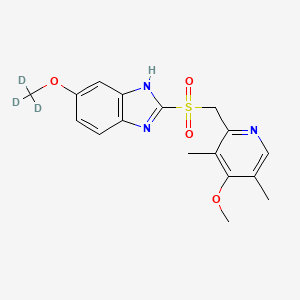

This compound has a molecular formula of C24H23BrFN5O2 . Its exact mass is 511.10 and its molecular weight is 512.380 . The structure includes a pyridazinone ring and a pyrazolopyrimidine ring .

Scientific Research Applications

Evaluation of New Antitussive Agents

- Study Overview : Research on dextromethorphan hydrobromide, an experimental drug, examined its cough-inhibiting properties in animals and humans (Cass & Frederik, 1953).

Electrochemical Methods for Drug Determination

- Study Overview : Investigation into eco-friendly, sensitive electrochemical methods for controlling vortioxetine hydrobromide levels, an antidepressant drug, at clinically safe levels (El Henawee et al., 2020).

Crystal Structures of Amino Acids

- Study Overview : Analysis of the crystal structures of L-tryptophan hydrochloride and hydrobromide, providing insights into their molecular and crystal structures (Takigawa et al., 1966).

Anti-Allergic and Antihistaminic Properties

- Study Overview : The anti-allergic action of hydrobromide 2-[4-(41-chlorophenyl)-2-phenyliminothiazol-3-yl]-ethanol was explored, showing potential for creating an effective anti-allergic medicine (Koshova et al., 2016).

Enhancement of Brain Drug Delivery

- Study Overview : Research on solid-lipid nanoparticulate formulation of galantamine hydrobromide aimed to enhance its brain penetration and bioavailability, particularly for Alzheimer's treatment (Misra et al., 2016).

Drug Inhibition of SARS-CoV-2

- Study Overview : Identification of drugs for COVID-19 treatment included evaluating compounds like vortioxetine hydrobromide for their inhibitory effects on SARS-CoV-2 (Xiong et al., 2020).

Mechanism of Action

Target of Action

AS1940477 hydrobromide primarily targets the p38 mitogen-activated protein kinase (MAPK) . The p38 MAPK plays a key role in inflammatory responses through the production of cytokines and inflammatory mediators .

Mode of Action

This compound acts as an inhibitor of the p38 MAPK . It inhibits the enzymatic activity of recombinant p38α and β isoforms . It shows no effect against other protein kinases including p38γ and δ isoforms .

Biochemical Pathways

The inhibition of p38 MAPK by this compound affects the intracellular signaling pathway . In human peripheral blood mononuclear cells, this compound inhibits the production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6, induced by lipopolysaccharide (LPS) or phytohemagglutinin A (PHA) .

Pharmacokinetics

It is known that the compound is soluble in dmso , which may influence its absorption and distribution in the body.

Result of Action

This compound has a potent anti-inflammatory effect. It inhibits the production of proinflammatory cytokines in human peripheral blood mononuclear cells . Additionally, it inhibits TNFα- and IL-1 β-induced production of IL-6, PGE (2), and MMP-3 in human synovial stromal cells . It also potently inhibits TNF production in whole blood .

Action Environment

It is known that the compound is stable enough for a few weeks during ordinary shipping and time spent in customs , suggesting that it has a good stability profile.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

As1940477 hydrobromide acts by inhibiting the enzymatic activity of the p38 MAPK pathway . This pathway is involved in cellular responses to stress and inflammation, and its inhibition can modulate the production of proinflammatory cytokines .

Cellular Effects

In human peripheral blood mononuclear cells, this compound has been shown to inhibit the production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6 . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the p38 MAPK pathway . By inhibiting this pathway, this compound can prevent the activation of downstream signaling molecules and the production of proinflammatory cytokines .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied, with the compound shown to effectively inhibit TNFα production induced by systemically administered LPS in rats at less than 0.1mg/kg

Metabolic Pathways

Specific information on the metabolic pathways that this compound is involved in was not found in the search results. Given its role as a p38 MAPK inhibitor, it is likely that it interacts with enzymes and cofactors involved in this pathway .

Properties

IUPAC Name |

6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O2.BrH/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29;/h2-11,16,26,31H,12-14H2,1H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIISCBSZHGCAU-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23BrFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

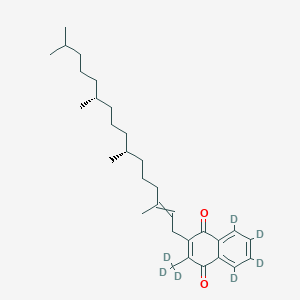

![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)